molecular formula C19H20ClNO3 B2963246 [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380166-07-4

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate

Cat. No.: B2963246
CAS No.: 380166-07-4
M. Wt: 345.82
InChI Key: MGSRUMKBLUDONI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for “[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate” would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For the similar compound, METHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE, it has a linear formula of C9H10ClNO2 . The exact molecular structure of “this compound” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific reaction conditions. As mentioned earlier, reactions at the benzylic position are common and can include free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For the similar compound, METHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE, it has a molecular weight of 199.639 . The exact physical and chemical properties of “this compound” would need to be determined experimentally.

Scientific Research Applications

Pharmacological Potential

One study highlights the pharmacological profile of a novel serotonin receptor inverse agonist, showcasing the compound's potent antipsychotic-like efficacy and oral bioavailability in rats. This research emphasizes the utility of structurally complex compounds in developing new therapeutic agents with specific receptor targets, suggesting that related compounds, including "[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate", could be explored for similar pharmacological applications (Vanover et al., 2006).

Agricultural Applications

Research on polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides demonstrates the application of chemical compounds in enhancing the delivery and efficacy of plant protection products. This study underlines the potential for incorporating "this compound" into advanced delivery systems for agricultural applications, aiming to improve crop protection with reduced environmental impact (Campos et al., 2015).

Chemical Synthesis and Structural Analysis

The synthesis and biological activity screening of novel α-amino esters containing specific moieties offer insights into the structural and synthetic versatility of carbamoyl compounds. This research provides a foundation for the synthesis of "this compound" and related compounds, highlighting their potential in producing new molecules with valuable biological activities (Yancheva et al., 2015).

Materials Science and Environmental Applications

A study on the environmentally benign synthesis of polycarbonates from dihydroxybutyric acid and carbon dioxide touches on the use of chemical compounds in creating sustainable materials. This research underscores the importance of exploring compounds like "this compound" for developing new polymers and materials that are environmentally friendly and biocompatible (Tsai et al., 2016).

Properties

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-3-16(14-7-5-4-6-8-14)19(23)24-12-18(22)21-17-11-15(20)10-9-13(17)2/h4-11,16H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSRUMKBLUDONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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